molecular formula C6H2Cl3N3 B12511086 2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine

2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B12511086
M. Wt: 222.5 g/mol
InChI Key: MUULEYJDBBKDBF-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system containing both pyrrole and triazine moieties, with three chlorine atoms attached at the 2, 4, and 6 positions. The presence of these chlorine atoms imparts distinct chemical reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with chlorinating agents such as chloramine or chlorine gas. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, allows for the scalable production of this compound. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride for redox reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while oxidation reactions can produce higher oxidation state compounds with additional functional groups .

Mechanism of Action

The mechanism of action of 2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrrole and triazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H2Cl3N3

Molecular Weight

222.5 g/mol

IUPAC Name

2,4,6-trichloropyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H2Cl3N3/c7-3-1-4-5(8)10-6(9)11-12(4)2-3/h1-2H

InChI Key

MUULEYJDBBKDBF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=NN2C=C1Cl)Cl)Cl

Origin of Product

United States

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